N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized via various methods. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized via a simple condensation method .Scientific Research Applications
Synthesis and Biological Activity
Novel Compound Synthesis : A significant area of research involves the synthesis of compounds possessing a 2-oxoimidazolidine ring due to their varied biological activities. Such compounds include biotin (vitamin H), marine sponge alkaloids, and isocarbamide (herbicide). The synthesis of vinyloxy derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one extends the series of potentially biologically active compounds (Kukharev et al., 2010).
Antiproliferative and Antioxidant Activities : The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides with substitutions such as nitro, amino, or amino protonated moieties have shown promising antiproliferative and antioxidant activities. These compounds have been tested for their efficacy against human cancer cells and their ability to scavenge free radicals, showing significant potential in the development of more efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).
Antimicrobial Activity : Research into thiazolidine-2,4-dione carboxamide and amino acid derivatives has demonstrated weak to moderate antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal isolates such as Candida albicans (Alhameed et al., 2019).
Anti-Inflammatory and Analgesic Agents : The synthesis of novel compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These studies aim to develop new therapeutic agents that can effectively manage pain and inflammation, with some compounds showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Mechanism of Action
For instance, some 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines . They were found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Moreover, other benzo[d][1,3]dioxol-5-yl derivatives have been used for the detection of heavy metal ions like lead (Pb2+) via an electrochemical approach .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-14(20,7-16-13(19)17-5-4-15-12(17)18)9-2-3-10-11(6-9)22-8-21-10/h2-3,6,20H,4-5,7-8H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQMOIFEWBBGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.